3-Amino-4-(methylamino)benzoic acid
Overview
Description
3-Amino-4-(methylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of both an amino group and a methylamino group attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It’s known to be used in peptide synthesis , indicating that it may interact with amino acids and proteins in a specific manner
Biochemical Pathways
Given its role in peptide synthesis , it’s plausible that it may influence protein-related pathways, but further studies are required to confirm this and to understand the downstream effects.
Result of Action
As a compound used in peptide synthesis , it may have effects related to the formation and function of proteins, but specific results would depend on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Amino-4-(methylamino)benzoic acid, such factors could include pH, temperature, and the presence of other compounds or enzymes .
Biochemical Analysis
Biochemical Properties
3-Amino-4-(methylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis. It is used as a linker in on-resin peptide cyclization, which is a method for synthesizing cyclic peptides. Cyclic peptides are known for their stability and specific binding properties, making them valuable in drug discovery .
In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be involved in the inhibition of protein-protein interactions due to its constrained nature, which reduces entropic binding penalties . The compound’s interactions with biomolecules are crucial for its role in stabilizing peptide structures and enhancing their binding affinity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role in peptide synthesis can affect cell function by stabilizing peptides that interact with cellular receptors and enzymes. This stabilization can enhance the efficacy of peptide-based drugs and modulate cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can form stable complexes with peptides, enhancing their stability and binding affinity. This is achieved through its role as a linker in peptide cyclization, which induces cleavage and cyclization of linear peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that cyclic peptides synthesized using this compound as a linker exhibit enhanced stability and resistance to proteolytic degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the stability and efficacy of cyclic peptides without causing significant adverse effects. At high doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as N-acetylation and conjugation with glycine, leading to the formation of metabolites that are excreted in the urine .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid, followed by reduction to yield 3-amino-4-methylbenzoic acid. The final step involves the methylation of the amino group to produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
3-Amino-4-(methylamino)benzoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- **3
Properties
IUPAC Name |
3-amino-4-(methylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-3-2-5(8(11)12)4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZIBMYRWBVKLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467951 | |
Record name | 3-amino-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66315-15-9 | |
Record name | 3-Amino-4-(methylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66315-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-amino-4-(methylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-(methylamino)benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXE8Z9Q7KN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-4-(methylamino)benzoic acid in peptide chemistry?
A1: this compound, often referred to as the MeDbz linker, presents a unique tool for on-resin peptide cyclization []. This technique is crucial for developing cyclic peptides, which are known for their enhanced stability and biological activity compared to their linear counterparts. The MeDbz linker facilitates this process by providing a scaffold for attaching the peptide chain and then enabling cyclization under specific conditions.
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